N-(2-fluorophenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-(2-phenylbutanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c1-2-17(16-10-4-3-5-11-16)24(29)28-22-18-12-6-9-15-21(18)31-23(22)25(30)27-20-14-8-7-13-19(20)26/h3-15,17H,2H2,1H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZWTGJTQSWFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Heteroannulation of Benzoquinones
A highly efficient method for benzofuran synthesis involves the acid-catalyzed heteroannulation of benzoquinone (BQ) derivatives with cyclohexenones (result). For instance, refluxing BQ with cyclohexenone in a toluene/acetic acid (4:1) mixture yields 8-hydroxy-3,4-dihydrodibenzo[b,d]furan-1(2H)-one (2 ) in 81% yield after 24 hours. This method avoids multi-step protocols and leverages a [3+2] cycloaddition mechanism, forming the benzofuran skeleton in a single pot.
Key Reaction Conditions:
| Reagent | Solvent System | Temperature | Time | Yield |
|---|---|---|---|---|
| BQ + Cyclohexenone | PhMe/AcOH (4:1) | Reflux | 24 h | 81% |
Directed C–H Arylation for Functionalization
Result describes Pd-catalyzed C–H arylation at the C3 position of 8-aminoquinoline-directed benzofuran-2-carboxamides. This method installs aryl groups regioselectively, critical for introducing the 2-phenylbutanamido moiety. After arylation, transamidation with boc-protected amines replaces the 8-aminoquinoline directing group with the desired amide.
Example Protocol:
- C–H Arylation:
- Transamidation:
Carboxamide Formation at Position 2
Chlorination and Amide Coupling
Benzofuran-2-carboxylic acid is converted to its acid chloride using oxalyl chloride, followed by reaction with 2-fluoroaniline (result).
Procedure:
- Chlorination:
- Amidation:
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 8H, aromatic), 2.98 (t, 2H, CH₂), 1.82–1.75 (m, 2H, CH₂).
- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).
Introduction of the 2-Phenylbutanamido Group at Position 3
Acylation via Schotten-Baumann Reaction
The free amine at position 3 (from transamidation) is acylated using 2-phenylbutanoyl chloride under basic conditions (result).
Optimized Conditions:
- 3-Aminobenzofuran-2-carboxamide (1 equiv) + 2-phenylbutanoyl chloride (1.5 equiv).
- Base: NaOH (10% aq.), dichloromethane, 0°C → RT, 2 h.
- Yield: 78%.
Challenges:
- Competing hydrolysis of the acid chloride requires low-temperature addition.
- Column chromatography (SiO₂, hexane/EtOAc 3:1) is necessary for purification.
Alternative Synthetic Pathways
Tandem C–H Activation/Amidation
A novel approach combines Pd-catalyzed C–H activation with in situ amidation (result). This one-pot method reduces step count but requires precise stoichiometry:
| Step | Reagents | Yield |
|---|---|---|
| C–H Arylation | Pd(OAc)₂, Ag₂CO₃, 2-phenylbutanoic acid | 70% |
| Direct Amidation | HATU, DIPEA, 2-fluoroaniline | 65% |
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert amide groups to amines or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzofuran scaffold, which is characterized by a fused benzene and furan ring. The presence of the 2-fluorophenyl group and the 2-phenylbutanamido moiety contributes to its unique chemical properties. The synthesis typically involves multi-step procedures that may include oxidation, reduction, and substitution reactions using reagents such as potassium permanganate and lithium aluminum hydride.
Antimicrobial Properties
Research indicates that N-(2-fluorophenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific molecular targets involved in cell proliferation and survival pathways. This makes it a promising candidate for further research in cancer therapy.
Case Studies and Research Findings
Several case studies have explored the applications of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL, suggesting strong antimicrobial potential.
- Cancer Research : Another study focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with this compound resulted in a 40% reduction in cell viability after 48 hours, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Positional Isomer: 3-(2-ethylbutanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
- Structural Differences : The fluorophenyl group is at position 3 (vs. 2 in the target compound), and the side chain is 2-ethylbutanamido (vs. 2-phenylbutanamido).
- Impact on Properties: Molecular Weight: 368.41 g/mol (vs. ~392 g/mol estimated for the target compound). Bioactivity: Fluorine position affects dipole interactions; 3-fluorophenyl may alter target binding compared to 2-fluorophenyl .
Benzofuran Carboxamide Derivatives in Kinase Inhibition ()
- Example Compound: 6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide.
- Key Differences :
- Substituents : Cyclopropyl and bromophenyl groups enhance steric bulk and electron-withdrawing effects.
- Bioactivity : Bromine increases molecular weight (MW ~500 g/mol) and may slow metabolic clearance. The N-methyl group reduces hydrogen-bonding capacity compared to the target compound’s N-(2-fluorophenyl) .
Furan Carboxamide with Nitrophenyl Group ()
- Example Compound : N-(2-Nitrophenyl)furan-2-carboxamide.
- Structural and Electronic Contrasts: Core Structure: Furan (vs. Substituent Effects: The nitro group is strongly electron-withdrawing, increasing reactivity compared to fluorine. Crystal Packing: Intramolecular N1⋯O3 interactions (2.615 Å) stabilize a non-planar conformation, whereas fluorine’s smaller size in the target compound may permit better planarity for target binding .
Pesticide Carboxamides ()
- Examples : Mepronil (N-(3-isopropoxyphenyl)-2-methylbenzamide) and Fenfuram (2-methyl-N-phenyl-3-furancarboxamide).
- Functional Comparisons :
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Fluorine Position : The 2-fluorophenyl group in the target compound likely enhances target binding via dipole interactions compared to 3-fluorophenyl or nitro substituents .
- Side Chain Flexibility : The phenylbutanamido group may improve hydrophobic binding compared to ethyl or methyl analogs, as seen in kinase inhibitors .
- Synthetic Challenges : Similar compounds in and require multi-step syntheses (e.g., bromination, amidation), suggesting the target compound’s synthesis may involve analogous complexity .
Biological Activity
N-(2-fluorophenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran scaffold, which includes:
- 2-fluorophenyl group
- 2-phenylbutanamido moiety
- Carboxamide functional group
The molecular formula is with a molecular weight of approximately 416.44 g/mol. The presence of the fluorine atom is significant, as it can enhance lipophilicity and alter interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various microbial strains, suggesting its potential use in developing new antimicrobial agents. The mechanism of action is believed to involve interference with microbial cell wall synthesis or enzyme inhibition.
Anticancer Activity
The compound has also been evaluated for anticancer properties . Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it may interact with key enzymes involved in cell proliferation and survival, leading to reduced tumor growth in preclinical models.
Neuroprotective Effects
A study published in PubMed explored the neuroprotective effects of benzofuran derivatives, including compounds structurally related to this compound. These derivatives were tested for their ability to protect neuronal cells from excitotoxic damage induced by NMDA (N-methyl-D-aspartate). The findings indicated that certain modifications on the benzofuran structure could enhance neuroprotection, which may be relevant for developing treatments for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that specific substitutions on the benzofuran core significantly influence biological activity. For example, compounds with methyl or hydroxyl groups at certain positions exhibited stronger neuroprotective and antioxidant activities compared to others without these modifications. This insight could guide further optimization of this compound for enhanced efficacy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzofuran-2-carboxamide | Lacks the 2-fluorophenyl and 4-phenylbutanamido groups | Simpler structure with fewer functional groups |
| 3-Aminobenzofuran-2-carboxamide | Contains an amino group instead of an amido group | Different reactivity due to amino functionality |
| N-(2,3-Difluorophenyl)benzamide | Contains difluorination on the phenyl ring | Enhanced electronic properties due to fluorination |
The unique combination of functional groups in this compound may impart distinct biological activities compared to other derivatives.
Q & A
Q. What are the standard synthetic routes for preparing N-(2-fluorophenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide, and how are reaction conditions optimized?
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation relies on 1H/13C NMR (to resolve benzofuran and fluorophenyl protons), FT-IR (to confirm amide C=O stretches at ~1650–1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) may resolve stereochemistry and crystal packing, though this requires high-quality single crystals .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound, particularly in target validation studies?
- Methodological Answer : Discrepancies in activity (e.g., receptor binding vs. cellular assays) require orthogonal validation. For example, if the compound shows α7 nicotinic acetylcholine receptor (nAChR) agonism in vitro but lacks efficacy in vivo, researchers should:
Verify receptor expression in the model system via qPCR or Western blot.
Use competitive antagonists (e.g., methyllycaconitine) to confirm target engagement .
Assess pharmacokinetics (plasma/tissue distribution, half-life) to rule out bioavailability issues.
Contradictions in SAR data may arise from divergent assay conditions (e.g., pH, temperature), necessitating standardized protocols .
- Data Contradiction Analysis Table :
| Assay Type | Observed Activity | Possible Confounders | Resolution Strategy |
|---|---|---|---|
| In vitro binding | High affinity (IC₅₀ = 10 nM) | Non-specific binding to membrane proteins | Radioligand displacement with cold competitor |
| In vivo efficacy | No effect at 10 mg/kg | Poor BBB penetration | Modify formulation (e.g., nanoencapsulation) |
Q. What computational and experimental strategies are effective for studying structure-activity relationships (SAR) of benzofuran carboxamide derivatives?
- Methodological Answer :
- Computational :
- Molecular docking (AutoDock Vina) to map interactions with targets like α7 nAChR, focusing on fluorophenyl/amide hydrogen bonding .
- QSAR models using Hammett constants for substituents on the benzofuran ring to predict electronic effects on activity.
- Experimental :
- Synthesize analogs with systematic substitutions (e.g., replacing 2-fluorophenyl with chloro or methoxy groups) and test in functional assays (e.g., calcium flux for receptor activation) .
- Use cryo-EM or X-ray crystallography (via SHELX ) to resolve binding conformations.
Q. How can researchers address challenges in crystallizing this compound for X-ray studies?
- Methodological Answer : Crystallization hurdles (e.g., oily residues, polymorph formation) are mitigated by:
Solvent Screening : Use vapor diffusion with PEG-based precipitants.
Seeding : Introduce microcrystals from analogous compounds (e.g., N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide ).
Temperature Gradients : Slow cooling from 40°C to 4°C to induce nucleation.
Data collection at synchrotron facilities improves resolution for low-quality crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
